molecular formula C17H17N3OS B2419776 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide CAS No. 771502-94-4

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2419776
CAS No.: 771502-94-4
M. Wt: 311.4
InChI Key: SMENTHWNORLECO-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide (CAS 893967-37-8) is a synthetic small molecule with a molecular formula of C17H17N3OS and a molecular weight of 311.4 g/mol . It is built around the imidazo[2,1-b]thiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological properties and extensive applications in drug discovery research . Compounds featuring this core structure have been widely investigated and demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects . The specific structural motif of an imidazo[2,1-b]thiazole linked to an aromatic system via an amide bond is found in various bioactive molecules and is a subject of ongoing research . This particular compound, which incorporates a cyclopentanecarboxamide group, is representative of a class of molecules explored for their potential to interact with various biological targets. Researchers are investigating similar compounds for their potential as inhibitors of specific enzymes or as modulators of protein-protein interactions . The synthetic accessibility and versatility of the imidazo[2,1-b]thiazole core, for which modern synthetic methods like the Groebke–Blackburn–Bienaymé reaction have been developed, make this compound a valuable building block for generating novel derivatives in medicinal chemistry campaigns and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-16(13-3-1-2-4-13)18-14-7-5-12(6-8-14)15-11-20-9-10-22-17(20)19-15/h5-11,13H,1-4H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMENTHWNORLECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and acetyl acetone for acetylation . Major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of α-bromoketones .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide in cancer therapy. Its structural components are linked to various mechanisms that inhibit tumor growth and metastasis.

Case Study: Inhibition of Focal Adhesion Kinase (FAK)

A class of imidazo[2,1-b][1,3,4]thiadiazole compounds, closely related to this compound, has been evaluated for their ability to inhibit phosphorylation of focal adhesion kinase (FAK). This kinase is overexpressed in several cancers, including pancreatic cancer. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic activity with IC50 values ranging from 0.59 to 2.81 µM against mesothelioma cell lines . The modulation of FAK activity suggests a promising avenue for developing new cancer treatments.

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1aMesoII0.59FAK inhibition
1bSTO2.81FAK inhibition
9cSUIT-25.11Antiproliferative
9lPanc-110.8Antiproliferative

Antiviral Properties

The compound also shows promise as an antiviral agent, particularly against Hepatitis C Virus (HCV). Research focusing on imidazo[2,1-b]thiazole derivatives has identified specific inhibitors targeting the NS4B protein of HCV.

Case Study: HCV NS4B Inhibitors

In a study evaluating the structure-activity relationship (SAR) of novel inhibitors based on the imidazo[2,1-b]thiazole scaffold, two lead compounds demonstrated potent antiviral activity with EC50 values of 16 nM and 31 nM against HCV genotype 1b . These findings indicate that derivatives of this compound could serve as effective antiviral agents.

Biological Activity

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry, particularly in the context of its biological activity against various diseases, including cancer and inflammation. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the compound's biological properties.

Chemical Structure and Synthesis

The compound is characterized by a cyclopentanecarboxamide moiety linked to an imidazo[2,1-b]thiazole ring. The synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes that enhance its pharmacological properties. For instance, similar compounds have been synthesized through methods such as Claisen–Schmidt reactions and other organic transformations .

In Vitro Studies

Research has demonstrated that imidazo[2,1-b]thiazole derivatives exhibit potent anticancer properties. For example, derivatives with similar structures have shown IC50 values ranging from 0.59 to 10.8 µM against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) .

CompoundCell LineIC50 (µM)Mechanism of Action
9cSUIT-25.11Inhibition of cell migration
9lPanc-110.8Induction of apoptosis
1aMesoII0.59FAK inhibition

These compounds often exert their effects by inhibiting key signaling pathways involved in cancer progression, such as the focal adhesion kinase (FAK) pathway . The modulation of FAK has been associated with enhanced sensitivity to chemotherapy agents like gemcitabine, indicating potential for combination therapies .

Anti-inflammatory Activity

The compound also shows promise as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and cancer progression. In studies involving related compounds, IC50 values for COX-2 inhibition were reported as low as 0.08 µM, with selectivity indices indicating minimal activity against COX-1 . This selectivity is crucial for reducing side effects associated with non-selective anti-inflammatory drugs.

Antimicrobial Properties

In addition to anticancer and anti-inflammatory activities, imidazo[2,1-b]thiazole derivatives have demonstrated antimicrobial effects against various pathogens. For instance, certain synthesized compounds exhibited significant antimicrobial activity comparable to established antibiotics .

Case Studies

  • Pancreatic Cancer : A study evaluated a series of imidazo[2,1-b]thiazole derivatives for their antiproliferative effects on PDAC cells. Compounds targeting the FAK pathway showed enhanced efficacy in reducing cell viability and migration .
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound exhibited reduced edema and inflammatory markers when administered prior to inflammatory stimuli .

Q & A

Basic Research Question

  • Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Structural confirmation : 1^1H/13^{13}C NMR for verifying cyclopentane and imidazo[2,1-b]thiazole moieties .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., 516.64 g/mol for SRT 2104 analogs) .

What in vivo models are suitable for evaluating efficacy and toxicity?

Advanced Research Question

  • Xenograft models : Subcutaneous tumors in nude mice for pharmacokinetic/pharmacodynamic (PK/PD) profiling .
  • Toxicology screening : Liver enzyme (ALT/AST) and renal function (creatinine) tests in rodents to assess safety margins .
  • BBB penetration : Intracerebral microdialysis in rats to measure brain-to-plasma ratios .

How should researchers address stability issues during storage and handling?

Basic Research Question

  • Storage conditions : Lyophilized powders stored at -20°C in airtight containers; DMSO solutions aliquoted to prevent freeze-thaw cycles .
  • Light sensitivity : Amber vials protect against photodegradation, especially for compounds with nitro or thiazole groups .
  • Solvent compatibility : Avoid aqueous buffers (pH >7) to prevent hydrolysis of the carboxamide bond .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.